molecular formula C7H10ClNO B2654414 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1206975-47-4

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No.: B2654414
CAS No.: 1206975-47-4
M. Wt: 159.61
InChI Key: RYMGKQKBACEXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a chemical compound with the CAS Registry Number 1206975-47-4 . It has a molecular formula of C 7 H 10 ClNO and a molecular weight of 159.61 g/mol . The compound is a derivative of the 1,3-oxazole heterocycle, characterized by the presence of a chloromethyl group at the 5-position, which is a reactive functional group that can serve as a handle for further chemical modifications in synthetic chemistry . Researchers can identify the compound using its SMILES string (CC1=C(CCl)OC(CC)=N1) and InChIKey (RYMGKQKBACEXPP-UHFFFAOYSA-N) . The available scientific data for this compound is limited, and its specific applications, mechanism of action, and detailed research value are areas for ongoing investigation. As a building block in medicinal chemistry and drug discovery, it could be utilized to create more complex molecules for biological screening. The chloromethyl group is particularly useful in nucleophilic substitution reactions, facilitating the formation of carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds to generate diverse chemical libraries. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Please consult the safety data sheet for comprehensive handling and hazard information before use.

Properties

IUPAC Name

5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMGKQKBACEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206975-47-4
Record name 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a chlorinating agent. For example, the reaction of 2-ethyl-4-methyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is primarily investigated for its potential as a pharmacophore in drug design. Its structural properties suggest several therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the chloromethyl group can enhance antiproliferative activity, making it a candidate for further development in cancer therapies.

    Table 1: Cytotoxic Activity of Oxazole Derivatives
    CompoundCell LineIC50 (µM)
    This compoundHT-29 (Colon Cancer)45.0
    5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazoleMCF7 (Breast Cancer)30.2
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that the chloromethyl group enhances interaction with microbial targets, leading to increased potency against pathogens.

Materials Science

The unique structural features of this compound make it suitable for the synthesis of advanced materials:

  • Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties.
  • Liquid Crystals : The compound's ability to form organized structures can be exploited in the development of liquid crystal displays.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and cellular processes:

  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxazole derivatives. The presence of electron-donating groups like ethyl enhances lipophilicity and bioavailability, while halogen substitutions can improve binding affinity to biological targets.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity
AntimicrobialEffective against bacteria/fungi
Anti-parasiticInhibitory effects on C. elegans

Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of various derivatives on cancer cell lines. Modifications to the chloromethyl group significantly influenced potency; some derivatives achieved IC50 values below 10 µM against aggressive cancer types.

Antimicrobial Testing

In comparative studies involving standard bacterial strains, compounds with a chloromethyl group exhibited superior antibacterial activity compared to their non-chlorinated counterparts, highlighting the importance of this functional group in enhancing efficacy.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₇H₁₀ClNO 161.62 2-ethyl, 4-methyl, 5-chloromethyl Reactive chloromethyl group; potential alkylating agent
5-Ethyl-4-methyl-1,3-oxazole C₆H₉NO 111.14 5-ethyl, 4-methyl Lacks halogen; reduced reactivity
5-(Chloromethyl)-4-methyl-1,3-oxazole C₅H₆ClNO 133.56 4-methyl, 5-chloromethyl Simpler structure; smaller steric bulk
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole C₁₂H₁₂ClNO 237.68 4-chloromethyl, 5-methyl, 2-(3-methylphenyl) Aromatic substitution; enhanced lipophilicity
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole C₁₃H₁₄ClNO₂ 251.71 2-(4-ethoxyphenyl), 4-methyl, 5-chloromethyl Bulky substituent; potential for π-π interactions

Reactivity and Functional Group Analysis

  • Chloromethyl Group: The presence of a chloromethyl group at position 5 in the target compound distinguishes it from non-halogenated analogs like 5-ethyl-4-methyl-1,3-oxazole. This group facilitates nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.
  • Ethyl vs.
  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl or methoxyphenyl groups (e.g., 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole) exhibit increased lipophilicity and electronic effects, which may enhance binding affinity in biological systems.

Research Findings and Data Gaps

  • Synthetic Routes: Limited evidence on the specific synthesis of this compound; methods for analogous compounds involve condensation or cyclization reactions.
  • Biological Data : While some oxazole derivatives show aromatase inhibition (e.g., 5-(4-bromophenyl)-1,3-oxazoles), data for the target compound are sparse.
  • Thermodynamic Properties : Melting/boiling points and solubility data are absent in the provided evidence, highlighting a need for further characterization.

Biological Activity

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. The oxazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClN1O1\text{C}_8\text{H}_{10}\text{ClN}_1\text{O}_1

This compound features a chloromethyl group, which may enhance its reactivity and biological activity.

Biological Activities

Research indicates that compounds with oxazole rings exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have demonstrated that oxazole derivatives possess significant antimicrobial properties. For instance, a review highlighted the efficacy of various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives are summarized below:

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
This compoundTBDTBD
Reference Compound A3027
Reference Compound B2017

These results suggest that this compound may also exhibit potent antimicrobial activity, although specific MIC values need further investigation.

Anticancer Activity

The anticancer potential of oxazoles has been well-documented. For example, derivatives have shown cytotoxic effects against various cancer cell lines. In one study, an oxazole derivative exhibited IC50 values ranging from single-digit nanomolar concentrations against different cancer cell lines. The following table summarizes the IC50 values for selected compounds:

CompoundCancer Cell LineIC50 (µM)
This compoundTBDTBD
Compound AHT-29 (Colon)0.5
Compound BHeLa (Cervical)9.0

These findings indicate that the biological activity of this compound in cancer therapy warrants further exploration.

Case Studies

Several case studies have investigated the biological activities of related oxazole compounds:

  • Case Study on Anticancer Activity : A study evaluated the effect of an oxazole derivative on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls.
  • Case Study on Antimicrobial Efficacy : Another study tested various oxazole derivatives against clinical isolates of bacteria and fungi, finding notable activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethyl-containing oxazoles can be prepared by reacting 5-(hydroxymethyl) precursors with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Intermediates are characterized using IR spectroscopy (to confirm C-Cl stretching at ~550–750 cm⁻¹) and ¹H/¹³C NMR (to identify methyl/ethyl groups and oxazole ring protons). Evidence from analogous compounds shows that reactions with amines yield substituted derivatives, with intermediates isolated via column chromatography and verified by melting point analysis .

Q. Which spectroscopic and crystallographic methods are used for structural confirmation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, studies on related oxazoles (e.g., 4-(5-tert-butyl-1,3-dithian-2-yl)-5-chloro-2-phenyl-1,3-oxazole) resolved bond lengths and angles with mean (C–C) deviations of 0.004 Å .
  • ¹H NMR identifies substituents (e.g., ethyl groups at δ 1.2–1.4 ppm, chloromethyl at δ 4.5–4.7 ppm), while ¹³C NMR confirms the oxazole ring carbons (δ 150–160 ppm for C=N/C-O) .

Advanced Research Questions

Q. How can researchers analyze reaction mechanisms involving the chloromethyl group under nucleophilic conditions?

  • Methodological Answer : Mechanistic studies often employ kinetic isotope effects (KIEs) or trapping experiments with deuterated solvents (e.g., D₂O) to identify intermediates. For example, substitution reactions of chloromethyl oxazoles with amines (e.g., benzylamine) can be monitored via LC-MS to detect transient intermediates. Evidence from analogous systems shows that steric hindrance from the ethyl and methyl groups may slow nucleophilic attack, requiring elevated temperatures (~60–80°C) .

Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved in structural studies?

  • Methodological Answer : Adjust computational parameters (e.g., basis sets, solvent models) to match experimental conditions. For instance, X-ray data from 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole revealed planar oxazole rings, which DFT models replicated only after including dispersion corrections. Discrepancies in bond lengths >0.02 Å may indicate crystal packing effects, requiring refinement of van der Waals interactions in simulations .

Q. What methods are used to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound at 40–60°C and analyze degradation via HPLC-UV or GC-MS .
  • pH-dependent hydrolysis : Monitor chloride release using ion-selective electrodes or colorimetric assays (e.g., silver nitrate titration). Evidence from safety data sheets recommends storage at 2–8°C in inert atmospheres to prevent decomposition .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ for Friedel-Crafts reactions).
  • In situ monitoring : Use FT-IR to track reagent consumption and TLC to detect by-products early. For example, reducing reaction time from 24h to 12h in analogous syntheses decreased dimerization by 30% .

Data Contradiction and Validation

Q. How should researchers address conflicting data from NMR and mass spectrometry in characterizing synthetic products?

  • Methodological Answer : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap. For instance, a mass spec [M+H]⁺ peak at m/z 274.06 may align with the molecular formula C₉H₅Cl₂N₃O₃, but NMR could misassign signals due to rotamers. Re-crystallization or derivatization (e.g., acetylation) can simplify spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.